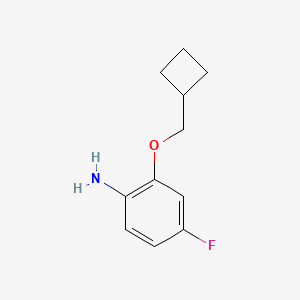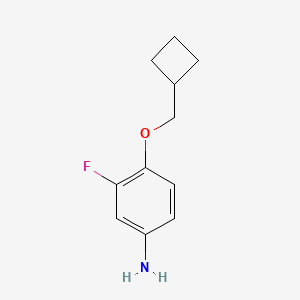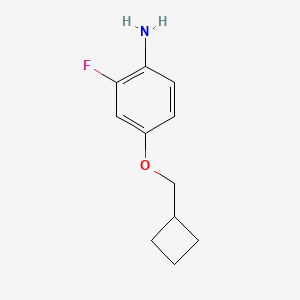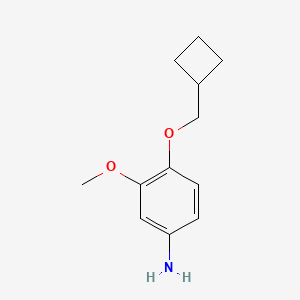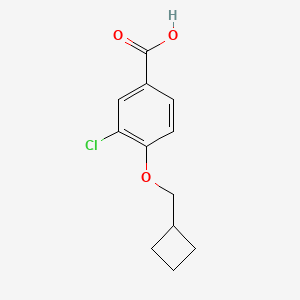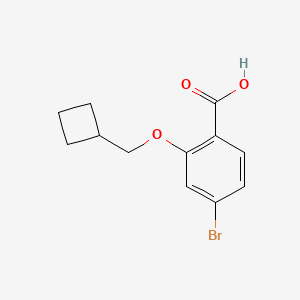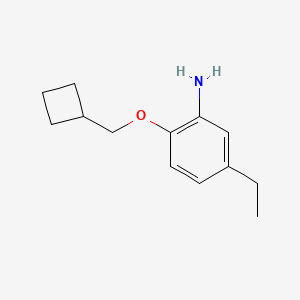
2-(Cyclobutylmethoxy)-5-ethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclobutylmethoxy)-5-ethylaniline: is an organic compound characterized by a cyclobutylmethoxy group attached to the second carbon of an aniline ring, with an ethyl group at the fifth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutylmethoxy)-5-ethylaniline typically involves the following steps:
Formation of Cyclobutylmethanol: Cyclobutylmethanol can be synthesized through the reduction of cyclobutylmethyl ketone using a reducing agent such as sodium borohydride.
Etherification: The cyclobutylmethanol is then reacted with 2-nitro-5-ethylaniline in the presence of a base like potassium carbonate and a suitable solvent such as dimethylformamide (DMF) to form 2-(Cyclobutylmethoxy)-5-nitroaniline.
Reduction: The nitro group in 2-(Cyclobutylmethoxy)-5-nitroaniline is reduced to an amine group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
化学反应分析
Types of Reactions
Oxidation: 2-(Cyclobutylmethoxy)-5-ethylaniline can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: The compound can be further reduced, especially at the aniline nitrogen, using agents like lithium aluminum hydride (LiAlH4) to form secondary or tertiary amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the aniline ring can be functionalized with various substituents using reagents like halogens, sulfonyl chlorides, or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine), sulfonyl chlorides, nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated, sulfonated, or nitrated derivatives of the original compound.
科学研究应用
2-(Cyclobutylmethoxy)-5-ethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(Cyclobutylmethoxy)-5-ethylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclobutylmethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
相似化合物的比较
Similar Compounds
2-(Cyclobutylmethoxy)-4,6-dimethylbenzaldehyde: Similar in structure but with additional methyl groups and an aldehyde functional group.
2-(Cyclobutylmethoxy)-5-methylaniline: Similar but with a methyl group instead of an ethyl group at the fifth position.
Uniqueness
2-(Cyclobutylmethoxy)-5-ethylaniline is unique due to the presence of both the cyclobutylmethoxy and ethyl groups, which can confer distinct chemical and biological properties compared to its analogs. These structural features can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
属性
IUPAC Name |
2-(cyclobutylmethoxy)-5-ethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-10-6-7-13(12(14)8-10)15-9-11-4-3-5-11/h6-8,11H,2-5,9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWSCFKHYJNIBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC2CCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Fluoro-4'-methyl-[1,1'-biphenyl]-4-amine](/img/structure/B7940449.png)

![[1,1'-Biphenyl]-4-amine, 3'-chloro-2-fluoro-](/img/structure/B7940474.png)
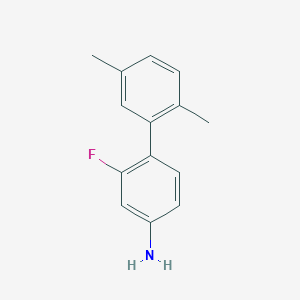
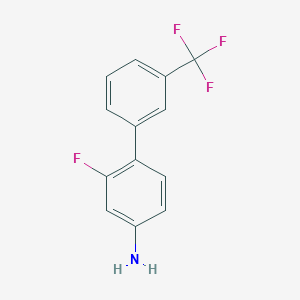
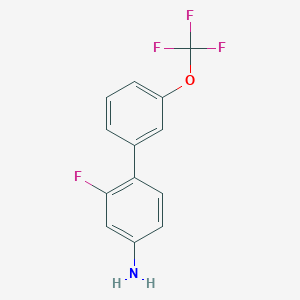
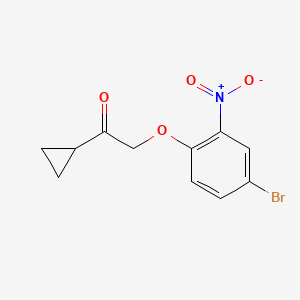
![1-[2-(4-Methoxyphenyl)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7940501.png)
